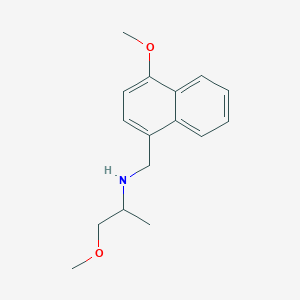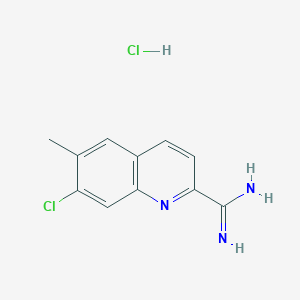
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine is an organic compound with the molecular formula C15H21NO2 This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a propan-2-amine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as altered cellular metabolism or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-amine hydrobromide: A similar compound with a hydrobromide salt form.
(4-Methoxynaphthalen-1-yl)methylamine: A related compound with a simpler structure.
1-Methoxy-N-((4-methoxynaphthalen-1-yl)methyl)propan-2-ol: A compound with a hydroxyl group instead of an amine group.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both methoxy and amine groups attached to a naphthalene ring
Propriétés
Numéro CAS |
353778-44-6 |
|---|---|
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
1-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C16H21NO2/c1-12(11-18-2)17-10-13-8-9-16(19-3)15-7-5-4-6-14(13)15/h4-9,12,17H,10-11H2,1-3H3 |
Clé InChI |
HZARHADGQPNARO-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)NCC1=CC=C(C2=CC=CC=C12)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)

![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)



![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)





